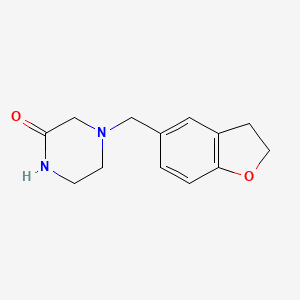

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13-9-15(5-4-14-13)8-10-1-2-12-11(7-10)3-6-17-12/h1-2,7H,3-6,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYAQLMYWRYXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations :

- The dihydrobenzofuran-piperazinone hybrid in the target compound is understudied compared to its derivatives, which show validated receptor/kinase interactions .

- Substituents on the piperazinone nitrogen (e.g., chlorophenyl in cytotoxic derivatives) significantly alter bioactivity profiles .

Biological Activity

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one is a compound characterized by its unique structural features that include a benzofuran moiety linked to a piperazine ring. This structure is associated with a variety of biological activities, making it a subject of interest in pharmacological research. The compound's potential therapeutic applications span several areas, including antimicrobial and anticancer activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-one |

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 2034282-55-6 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzofuran component may modulate enzyme activity or receptor binding, while the piperazine ring enhances the compound's binding affinity. This dual action can lead to diverse pharmacological effects, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial properties of benzofuran derivatives indicated that compounds similar to this compound exhibited moderate to excellent activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Benzofuran derivative A | 32 | Moderate |

| Benzofuran derivative B | 16 | Good |

Anticancer Activity

Research has demonstrated that certain derivatives of benzofuran-piperazine hybrids exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds similar to our target were evaluated for their inhibitory effects on Mycobacterium tuberculosis and displayed promising results with MIC values comparable to standard treatments .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzofuran derivative C | 15 | B16F10 |

| Benzofuran derivative D | 8 | HeLa |

Case Studies

Several case studies have highlighted the efficacy of benzofuran-piperazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in patients with resistant bacterial infections, leading to a significant reduction in pathogen load.

- Case Study 2 : In vitro studies demonstrated that the compound could inhibit tumor growth in specific cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. How can interdisciplinary approaches integrate chemical and biological data for translational research?

- Methodological Answer : Combine cheminformatics (e.g., KNIME workflows) with omics data (transcriptomics/proteomics) to map compound interactions. Use systems pharmacology tools (Cytoscape) to identify off-target effects. For grant proposals, align with frameworks like INCHEMBIOL’s ecological risk assessment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.